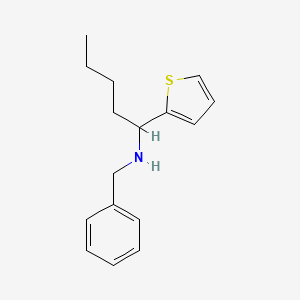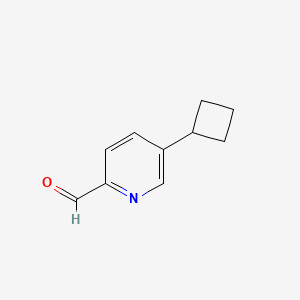![molecular formula C13H19NO4S B2369634 4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine CAS No. 338981-97-8](/img/structure/B2369634.png)
4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(2,4-Dimethoxy-3-methylphenyl)sulfinyl]morpholine is a chemical compound that has been studied for its potential applications in scientific research and experiments. This compound is a structural analogue of the neurotransmitter serotonin, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Antibacterial and Antifungal Properties
- Modulation of Antibiotic Activity: A derivative of morpholine, 4-(Phenylsulfonyl) morpholine, exhibits antimicrobial properties. This compound, belonging to sulfonamides, has been studied for its potential to modulate the activity of antibiotics against multi-resistant strains of bacteria and fungi, such as Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Candida albicans, C. tropicalis, and C. krusei (Oliveira et al., 2015).
Crystal Structure and Chemical Properties
- Derivatives of 2,4-Dimethoxy-1,3,5-triazine: The crystal structure of derivatives of 2,4-dimethoxy-1,3,5-triazine, which include a morpholine group, shows different conformations like a butterfly and propeller, indicating their versatile structural characteristics (Fridman et al., 2003).
Synthetic Chemistry and Reactions
- Alkylation Reactions: The compound has been involved in alkylation reactions, particularly in the context of synthesizing colchicinoids, showcasing its utility in the synthesis of complex organic molecules (Rayes et al., 2010).
Potential in Pharmaceutical Synthesis
- Conversion of Amino Alcohols into Morpholines: The compound's derivative, sulfinamides, has been used as a protecting group in the synthesis of morpholines from amino alcohols, indicating its potential application in pharmaceutical synthesis (Fritz et al., 2011).
Molecular Docking and Drug Development
- Antimicrobial Activity: Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have been synthesized and showed significant antimicrobial activity against various bacterial and fungal strains. Molecular docking studies suggest these compounds’ potential in drug development (Janakiramudu et al., 2017).
Properties
IUPAC Name |
4-(2,4-dimethoxy-3-methylphenyl)sulfinylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-10-11(16-2)4-5-12(13(10)17-3)19(15)14-6-8-18-9-7-14/h4-5H,6-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJUATMPSMQTRQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)S(=O)N2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
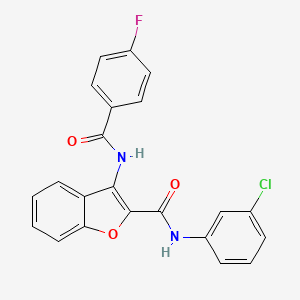
![4-fluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2369553.png)
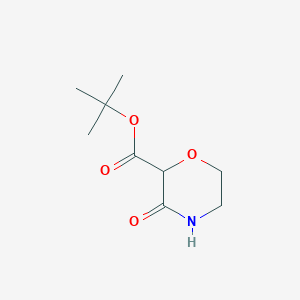
![3,3-dimethyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}butanamide](/img/structure/B2369557.png)
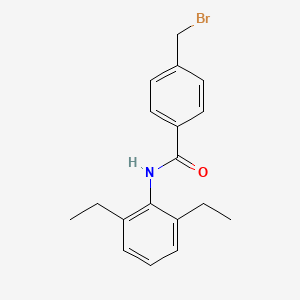
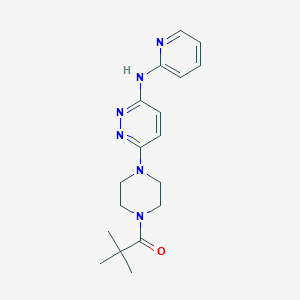
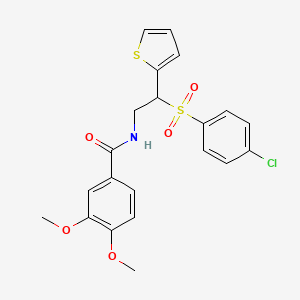
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]amino]methyl]thiophene-3-carboxylic acid](/img/structure/B2369567.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-methoxyphenyl)acetamide](/img/structure/B2369570.png)
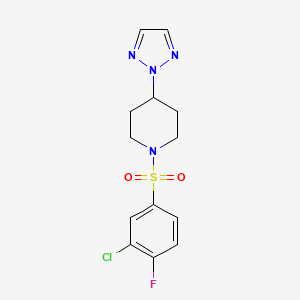
![8-(2,5-Dimethoxyphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihy dro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2369573.png)
